molecular formula C11H12N4O3S B2525867 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide CAS No. 1207016-55-4

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide

Cat. No.: B2525867
CAS No.: 1207016-55-4
M. Wt: 280.3
InChI Key: JAGQTWWEEXBIIO-UHFFFAOYSA-N
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Description

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C11H12N4O3S and its molecular weight is 280.3. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Agents

Sulfonamide compounds have been synthesized and evaluated for their potential as antimicrobial agents. Studies have explored the design, synthesis, and antimicrobial activity of pyridines and pyridine-based sulfa-drugs, demonstrating significant activity against various bacterial strains. For instance, compounds have been synthesized through regioselective alkylation and further processed to yield derivatives with promising antimicrobial properties (H. El‐Sayed, A. Moustafa, A. E. El-Torky, & E. A. Abd El‐Salam, 2017). Additionally, the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety have been pursued, identifying compounds with high antibacterial activities (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).

Antifungal Activity

Research has also extended to the synthesis of sulfonamide derivatives with antifungal activity, particularly against strains causing candidiasis. Novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives have been synthesized and evaluated for their efficacy, with several compounds showing greater activity than fluconazole, especially against Candida albicans and Rhodotorula mucilaginosa (Krzysztof Szafrański, J. Sławiński, A. Kędzia, & E. Kwapisz, 2017).

Anticancer and Antioxidant Properties

The exploration of sulfonamides in anticancer research has led to the synthesis and evaluation of various chemical delivery systems based on sulfonamide compounds. These studies aim at developing novel therapeutic agents with enhanced specificity and reduced toxicity. For example, the synthesis and in vitro evaluation of various sulfonamide chemical delivery systems have been investigated for their potential in treating cerebral toxoplasmosis, showcasing the versatility of sulfonamide derivatives in drug design (M. Brewster, M. Deyrup, K. Seyda, & N. Bodor, 1991). Additionally, novel 1H-3-Indolyl derivatives have been designed, synthesized, and evaluated for their significant antioxidant activities, highlighting the potential of sulfonamide derivatives in combating oxidative stress-related diseases (M. A. Aziz, W. Shehab, A. A. Al-karmalawy, A. F. El-Farargy, & M. Abdellattif, 2021).

Properties

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S/c16-11-4-2-6-13-15(11)8-7-14-19(17,18)10-3-1-5-12-9-10/h1-6,9,14H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGQTWWEEXBIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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